Steric & Electronic Tuning for Suzuki Coupling
The presence of an ortho-substituent on a phenylboronic acid is a well-established structural feature for modulating reactivity in Suzuki-Miyaura cross-couplings [1]. The ortho-butoxy group on 2-butoxy-4-fluorophenylboronic acid provides steric bulk, which can be a critical factor in reactions involving sterically hindered coupling partners. This is in direct contrast to para-substituted boronic acids like 4-fluorophenylboronic acid, which lack ortho-steric hindrance and exhibit different reaction kinetics and yields when coupling with bulky aryl halides .
| Evidence Dimension | Influence of Ortho Substituent on Reactivity |
|---|---|
| Target Compound Data | Ortho-butoxy group provides steric bulk and affects electron density on boron atom [1]. |
| Comparator Or Baseline | 4-Fluorophenylboronic acid (CAS 1765-93-1) has no ortho-substituent, lacking the steric and electronic influence . |
| Quantified Difference | Not a single value; difference is in the kinetic profile and suitability for coupling with ortho-substituted or bulky aryl halides, as described in reviews of ortho-substituted phenylboronic acids [1]. |
| Conditions | Review of literature on ortho-substituted phenylboronic acids and their properties [1]. |
Why This Matters
This matters for scientific selection when optimizing a synthetic route for a challenging sterically hindered cross-coupling, where the ortho-butoxy group may enable a reaction that fails with simpler boronic acids.
- [1] Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2020). The influence of ortho-substituents on the properties of phenylboronic acids. Journal of Organometallic Chemistry, 911, 121135. View Source
